molecular formula C19H17NO B2983855 (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one CAS No. 1644490-68-5

(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one

Cat. No. B2983855
CAS RN: 1644490-68-5
M. Wt: 275.351
InChI Key: LFFSZJFVVFIMAR-VAWYXSNFSA-N
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Description

(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, commonly known as MIPT, is a chemical compound that belongs to the class of tryptamines. It is a psychoactive substance that has been used for research purposes due to its unique properties. MIPT is a derivative of the tryptamine molecule, which is naturally occurring in plants, animals, and fungi. The purpose of

Scientific Research Applications

Synthesis and Characterization

(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, a compound related to chalcones, has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Swarnkar et al. (2014) demonstrated its use in the microwave-assisted synthesis of pyrazole derivatives, revealing its utility in creating structurally diverse compounds (Swarnkar, Ameta, & Vyas, 2014).

Role in Anticancer Research

The compound has been identified as an important intermediate in the synthesis of biologically active compounds, notably osimertinib, an anti-cancer drug. Zou et al. (2018) highlighted its role in synthesizing derivatives that exhibit potential biological activities, especially in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).

Molecular Structure and Analysis

The molecular structure and photochemistry of related methylated indole derivatives have been studied extensively. Lewis and Yang (1996) investigated the molecular structure, electronic spectra, and photoisomerization of such compounds, providing insights into their photochemical behavior (Lewis & Yang, 1996).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been explored for their corrosion inhibition properties. Verma et al. (2016) studied 3-amino alkylated indoles, closely related to (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, as corrosion inhibitors for mild steel in acidic environments (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

properties

IUPAC Name

(E)-3-(1-methylindol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-7-9-15(10-8-14)19(21)12-11-16-13-20(2)18-6-4-3-5-17(16)18/h3-13H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSZJFVVFIMAR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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